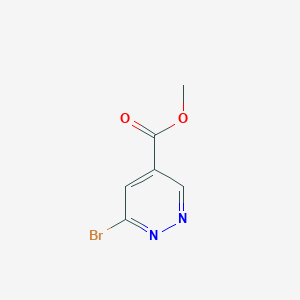

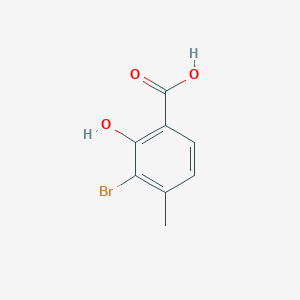

3-Bromo-2-hydroxy-4-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2-hydroxy-4-methylbenzoic acid, also known as bromosalicylic acid, is a chemical compound that belongs to the class of salicylic acids. It is a white crystalline solid that is soluble in water and has a molecular weight of 243.07 g/mol. Bromosalicylic acid has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mécanisme D'action

The mechanism of action of 3-Bromo-2-hydroxy-4-methylbenzoic acidic acid is based on its ability to form stable complexes with biomolecules. The bromine atom in the molecule can interact with the electron-rich groups in proteins and nucleic acids, leading to the formation of covalent bonds or hydrogen bonds. This interaction can alter the conformation and function of biomolecules, which can be exploited for various applications.

Biochemical and Physiological Effects:

Bromosalicylic acid has been shown to have low toxicity and is considered safe for laboratory use. However, it can interact with certain biomolecules and affect their function, which can have unintended consequences. For example, 3-Bromo-2-hydroxy-4-methylbenzoic acidic acid can inhibit the activity of certain enzymes and interfere with metabolic pathways. It can also affect the structure and stability of proteins, leading to aggregation and precipitation.

Avantages Et Limitations Des Expériences En Laboratoire

Bromosalicylic acid has several advantages for laboratory experiments, including its high solubility in water and its ability to form stable complexes with biomolecules. It is also relatively inexpensive and easy to synthesize. However, 3-Bromo-2-hydroxy-4-methylbenzoic acidic acid has some limitations, such as its potential to interfere with the function of biomolecules and its sensitivity to pH and temperature changes. It is important to carefully control the experimental conditions when using 3-Bromo-2-hydroxy-4-methylbenzoic acidic acid to ensure accurate and reliable results.

Orientations Futures

There are several future directions for research on 3-Bromo-2-hydroxy-4-methylbenzoic acidic acid, including its application in drug discovery and development, its use as a biosensor for disease diagnosis, and its potential for environmental monitoring. Bromosalicylic acid can also be modified to improve its properties and expand its applications. For example, the addition of functional groups can enhance its selectivity and sensitivity for specific biomolecules. Overall, 3-Bromo-2-hydroxy-4-methylbenzoic acidic acid is a promising compound with many potential applications in scientific research.

Méthodes De Synthèse

Bromosalicylic acid can be synthesized by reacting 3-bromophenol with sodium hydroxide and carbon dioxide under high pressure and temperature. The resulting product is then treated with sulfuric acid to obtain the final compound. This synthesis method has been optimized to achieve high yield and purity of 3-Bromo-2-hydroxy-4-methylbenzoic acidic acid.

Applications De Recherche Scientifique

Bromosalicylic acid has been used in scientific research as a reagent for the detection and quantification of proteins, nucleic acids, and other biomolecules. It has been shown to react with amino acids and peptides, forming stable complexes that can be easily measured using spectrophotometry or fluorometry. Bromosalicylic acid has also been used as a pH indicator and a chelating agent for metal ions.

Propriétés

IUPAC Name |

3-bromo-2-hydroxy-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,10H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYRKRYGXRYNDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)

![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)

![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)

![3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)